9-Oxo-9H-fluorene-2,7-disulfonyl dichloride

概要

説明

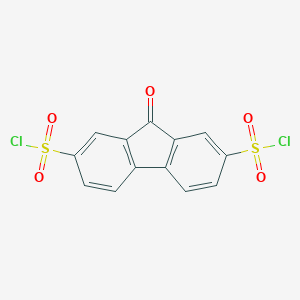

9-Oxo-9H-fluorene-2,7-disulfonyl dichloride: is a chemical compound with the molecular formula C13H6Cl2O5S2 and a molecular weight of 377.22 g/mol . . This compound is a pale yellow solid and is primarily used in research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride typically involves the sulfonation of fluorene followed by oxidation and chlorination steps. The general synthetic route can be summarized as follows:

Sulfonation: Fluorene is treated with sulfuric acid to introduce sulfonyl groups at the 2 and 7 positions.

Oxidation: The sulfonated fluorene is then oxidized to form the corresponding ketone, 9-oxo-9H-fluorene-2,7-disulfonic acid.

Industrial Production Methods:

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions:

9-Oxo-9H-fluorene-2,7-disulfonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Hydrolysis: The compound can be hydrolyzed to form 9-oxo-9H-fluorene-2,7-disulfonic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Hydrolysis: Hydrolysis is usually performed in aqueous acidic or basic conditions.

Major Products:

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonate Thioester Derivatives: Formed by reaction with thiols.

科学的研究の応用

Reaction Mechanism

The sulfonyl chloride groups are highly electrophilic, allowing them to react readily with nucleophiles to form various derivatives such as sulfonamides and sulfonate esters.

Chemistry

- Building Block : Utilized as a building block in organic synthesis for creating complex molecules.

- Catalysis : Employed in developing catalysts for various organic transformations.

Biology and Medicine

- Drug Development : Investigated for its potential in synthesizing pharmaceuticals, particularly sulfonamide-based drugs. For instance, in a study on TOPK inhibitors, analogs derived from this compound showed promising biological activity .

Industrial Applications

- Polymer Chemistry : Used in synthesizing sulfonated polymers and resins.

- Dye Production : Its chromophoric properties make it suitable for producing dyes and pigments.

Case Study 1: TOPK Inhibitors

A study focused on optimizing lead compounds for TOPK inhibition utilized 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride as a key intermediate. The synthesized compounds underwent rigorous biological evaluation, demonstrating significant inhibitory activity against the TOPK enzyme .

Case Study 2: Synthesis of Sulfonamide Derivatives

Research detailed the synthesis of various sulfonamide derivatives through reactions with amines. The efficiency of these reactions was analyzed, showcasing the compound's role in generating biologically active molecules .

作用機序

The mechanism of action of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic and readily react with nucleophiles to form stable sulfonamide, sulfonate ester, and sulfonate thioester linkages . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl groups, which increases the electrophilicity of the carbonyl carbon in the 9-oxo group .

類似化合物との比較

9-Oxo-9H-fluorene-2,7-disulfonic acid: The hydrolyzed form of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride.

9-Oxo-9H-fluorene-2,7-dicarboxylic acid: A similar compound with carboxylic acid groups instead of sulfonyl chloride groups.

Uniqueness:

This compound is unique due to the presence of both sulfonyl chloride groups and a ketone group in the same molecule. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

生物活性

9-Oxo-9H-fluorene-2,7-disulfonyl dichloride (CAS No. 13354-21-7) is a sulfonyl chloride derivative with significant potential in various biological applications. This compound is characterized by its unique chemical structure, which includes two sulfonyl groups attached to a fluorene backbone. Its biological activity has garnered attention in recent years, particularly in the fields of medicinal chemistry and biochemistry.

The molecular formula of this compound is CHClOS, with a molecular weight of 377.22 g/mol. The compound exhibits properties typical of sulfonyl chlorides, including reactivity towards nucleophiles and potential applications in synthesizing biologically active molecules.

| Property | Value |

|---|---|

| Molecular Formula | CHClOS |

| Molecular Weight | 377.22 g/mol |

| CAS Number | 13354-21-7 |

| Physical State | Solid |

Antitumor Activity

Research indicates that this compound has notable antitumor properties. It has been investigated as a potential inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines by inducing oxidative stress and apoptosis pathways .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to the modulation of signaling pathways involved in cell survival and death. Specifically, it has been observed to inhibit the expression of glutathione peroxidase 4 (GPX4), an enzyme critical for cellular antioxidant defense. This inhibition results in increased reactive oxygen species (ROS) levels, promoting ferroptosis in cancer cells .

Cellular Effects

In laboratory settings, this compound has demonstrated several cellular effects:

- Induction of Cell Death : The compound effectively induces apoptosis in osteoblast-like cells and various cancer cell lines.

- Inhibition of Proliferation : It suppresses the proliferation of treated cells, contributing to its antitumor effects.

- Gene Expression Modulation : Alterations in gene expression profiles have been noted following treatment with this compound, indicating its potential as a therapeutic agent .

Case Studies

Several studies have explored the biological implications of this compound:

- Ferroptosis Induction in Cancer Cells : A study demonstrated that treatment with this compound led to increased ROS production and decreased GPX4 levels in BJeLR cells, resulting in significant cell death .

- Ligand Development : Research involving the synthesis of ligands derived from this compound indicated enhanced enantioselectivity and activity against bulky ketones due to the rigid fluorene structure .

- Synthetic Applications : The compound has been utilized as a precursor for synthesizing other biologically active molecules, showcasing its versatility in medicinal chemistry .

特性

IUPAC Name |

9-oxofluorene-2,7-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2O5S2/c14-21(17,18)7-1-3-9-10-4-2-8(22(15,19)20)6-12(10)13(16)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLFXNQIQZAHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C3=C2C=CC(=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383224 | |

| Record name | 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13354-21-7 | |

| Record name | 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。